Cas no 1171000-18-2 (4-(1H-imidazol-1-yl)-6-4-(propane-1-sulfonyl)piperazin-1-ylpyrimidine)

4-(1H-イミダゾール-1-イル)-6-[4-(プロパン-1-スルホニル)ピペラジン-1-イル]ピリミジンは、高度に特異的な分子構造を持つ有機化合物です。その特徴的なイミダゾール基とスルホニル基を有するピペラジン環が、優れた分子認識能力と安定性を提供します。この化合物は医薬品中間体としての潜在性を持ち、特にキナーゼ阻害剤などの創薬研究において重要な役割を果たす可能性があります。精密な合成経路により高純度で調製可能であり、生体適合性に優れた物性を示します。その特異的な電子特性は、標的タンパク質との選択的な相互作用を可能にし、薬理活性の最適化に寄与します。

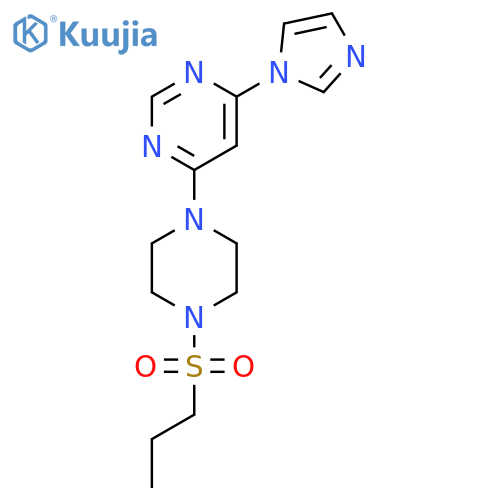

1171000-18-2 structure

商品名:4-(1H-imidazol-1-yl)-6-4-(propane-1-sulfonyl)piperazin-1-ylpyrimidine

4-(1H-imidazol-1-yl)-6-4-(propane-1-sulfonyl)piperazin-1-ylpyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-(1H-imidazol-1-yl)-6-4-(propane-1-sulfonyl)piperazin-1-ylpyrimidine

- 4-(1H-imidazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyrimidine

- SR-01000923851-1

- SR-01000923851

- F5607-0075

- AKOS024515519

- 4-imidazol-1-yl-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine

- 4-(1H-imidazol-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine

- VU0648836-1

- 1171000-18-2

-

- インチ: 1S/C14H20N6O2S/c1-2-9-23(21,22)20-7-5-18(6-8-20)13-10-14(17-11-16-13)19-4-3-15-12-19/h3-4,10-12H,2,5-9H2,1H3

- InChIKey: CVBJEVLQUHAFQI-UHFFFAOYSA-N

- ほほえんだ: S(CCC)(N1CCN(C2C=C(N=CN=2)N2C=NC=C2)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 336.13684508g/mol

- どういたいしつりょう: 336.13684508g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 474

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

4-(1H-imidazol-1-yl)-6-4-(propane-1-sulfonyl)piperazin-1-ylpyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5607-0075-5μmol |

4-(1H-imidazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyrimidine |

1171000-18-2 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F5607-0075-1mg |

4-(1H-imidazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyrimidine |

1171000-18-2 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F5607-0075-2μmol |

4-(1H-imidazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyrimidine |

1171000-18-2 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F5607-0075-4mg |

4-(1H-imidazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyrimidine |

1171000-18-2 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5607-0075-5mg |

4-(1H-imidazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyrimidine |

1171000-18-2 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F5607-0075-2mg |

4-(1H-imidazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyrimidine |

1171000-18-2 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F5607-0075-3mg |

4-(1H-imidazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyrimidine |

1171000-18-2 | 3mg |

$94.5 | 2023-09-09 |

4-(1H-imidazol-1-yl)-6-4-(propane-1-sulfonyl)piperazin-1-ylpyrimidine 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

1171000-18-2 (4-(1H-imidazol-1-yl)-6-4-(propane-1-sulfonyl)piperazin-1-ylpyrimidine) 関連製品

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量